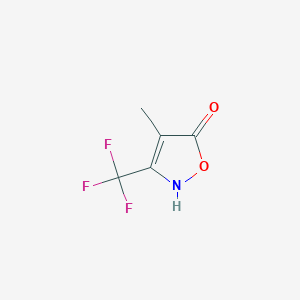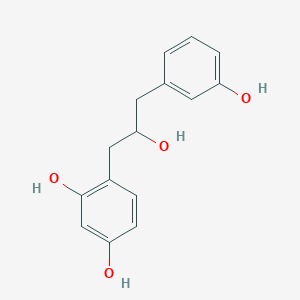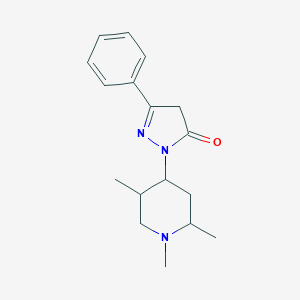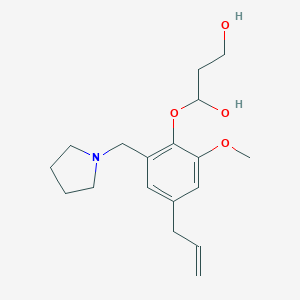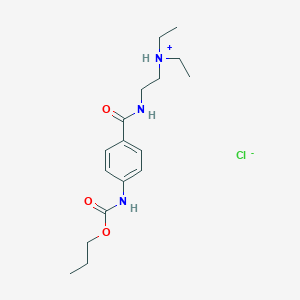
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride, also known as Propyl-DDEAC, is a chemical compound that is widely used in scientific research. It is a derivative of the drug DDEAC, which is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Propyl-DDEAC has been found to have a similar mechanism of action, making it a valuable tool in the study of the nervous system and related diseases.
Mechanism of Action
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride acts as an inhibitor of acetylcholinesterase, binding to the enzyme and preventing it from breaking down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine in the synapse, which can enhance synaptic transmission and plasticity. The mechanism of action of Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is similar to that of other acetylcholinesterase inhibitors, such as donepezil and rivastigmine.
Biochemical and Physiological Effects:
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has been shown to have a number of biochemical and physiological effects in the nervous system. It can enhance synaptic transmission and plasticity, leading to improvements in cognitive function. It has also been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurological disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is its high potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholinesterase in the nervous system. However, its high potency can also be a limitation, as it may lead to non-specific effects or toxicity at high concentrations. Additionally, Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is not suitable for use in vivo due to its poor solubility and stability.
Future Directions
There are a number of future directions for research involving Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for use in the treatment of neurological diseases. Another area of interest is the investigation of the role of acetylcholinesterase in other physiological systems, such as the immune system and the gut microbiome. Finally, there is a need for further research into the safety and toxicity of Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride, particularly in the context of its potential use as a therapeutic agent.
Synthesis Methods
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride can be synthesized using a multi-step reaction process. The starting material is propyl chloroformate, which is reacted with diethylamine to form the intermediate product propyl diethylcarbamate. This is then reacted with 2-(diethylamino)ethylamine to form the final product, Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride. The compound is typically purified by recrystallization from an appropriate solvent.
Scientific Research Applications
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is used in a variety of scientific research applications, particularly in the study of the nervous system. It is commonly used as a tool to investigate the role of acetylcholinesterase in neurological diseases such as Alzheimer's disease and Parkinson's disease. Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has also been used to study the effects of acetylcholinesterase inhibitors on synaptic transmission and plasticity in the brain.
properties
CAS RN |
109966-65-6 |
|---|---|
Product Name |
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |
Molecular Formula |
C17H28ClN3O3 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
diethyl-[2-[[4-(propoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H |
InChI Key |
RPNBKFGQZFKPEK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
synonyms |
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)

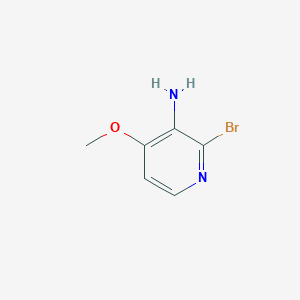
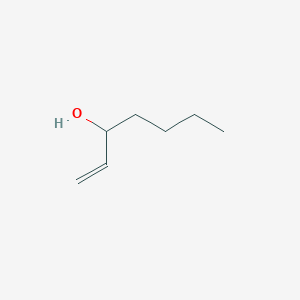

![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

